4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine
Description
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Properties
Molecular Formula |
C7H9Cl2N3 |
|---|---|
Molecular Weight |
206.07 g/mol |
IUPAC Name |
4-chloro-1-[(E)-3-chloro-2-methylprop-2-enyl]pyrazol-3-amine |
InChI |
InChI=1S/C7H9Cl2N3/c1-5(2-8)3-12-4-6(9)7(10)11-12/h2,4H,3H2,1H3,(H2,10,11)/b5-2+ |
InChI Key |
XDEFCPZTGZLADC-GORDUTHDSA-N |
Isomeric SMILES |
C/C(=C\Cl)/CN1C=C(C(=N1)N)Cl |
Canonical SMILES |
CC(=CCl)CN1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
Biological Activity
4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, featuring a pyrazole ring with chloro and alkenyl substituents, suggests diverse interactions with biological targets.
Chemical Structure
The molecular structure of 4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine can be represented as follows:
This structure includes:
- A pyrazole ring which is known for its ability to interact with various biological macromolecules.
- Chloro groups that may influence the compound's reactivity and binding properties.
The biological activity of this compound is hypothesized to involve:
- Enzyme inhibition : Pyrazoles are known to inhibit various enzymes, which can lead to altered metabolic pathways.
- Receptor modulation : The compound may bind to specific receptors, influencing signal transduction pathways.
Biological Activity Overview
Research indicates that pyrazole derivatives, including 4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine, exhibit a range of biological activities:
Antitumor Activity
Studies have shown that pyrazole derivatives can inhibit the growth of several cancer cell lines, including:
- Breast cancer (MDA-MB-231)
- Lung cancer
In vitro assays demonstrated significant cytotoxic effects, particularly when combined with established chemotherapeutic agents like doxorubicin, enhancing therapeutic efficacy and reducing side effects .
Anti-inflammatory and Antibacterial Properties
Research highlights the anti-inflammatory potential of pyrazole derivatives. They have been shown to inhibit pro-inflammatory cytokines and exhibit antibacterial activity against various pathogens. These properties make them candidates for developing new anti-inflammatory drugs and antibiotics .
Case Studies
Structure–Activity Relationship (SAR)
The biological activity of 4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine can be influenced by:
- Substituent effects : The presence of electron-withdrawing groups like chloro enhances potency against cancer cells.
- Steric factors : The arrangement of substituents affects binding affinity to target proteins.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine exhibit promising anticancer properties. For instance, derivatives of pyrazole have been shown to induce apoptosis in cancer cells via mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .
Case Study:
A study examined the effects of pyrazole derivatives on various cancer cell lines, revealing that modifications to the pyrazole structure can enhance cytotoxicity against specific types of cancer, including breast and lung cancers. The study reported IC₅₀ values indicating significant inhibition of cell growth at low concentrations .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Pyrazole derivatives have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in developing new antibiotics.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Herbicidal Activity
The structural characteristics of 4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine suggest potential use as a herbicide. Compounds with similar structures have been noted for their ability to inhibit plant growth by disrupting hormonal balance or metabolic pathways in plants.
Case Study:
Field trials assessing the herbicidal efficacy of related pyrazole compounds showed promising results in controlling weed populations without adversely affecting crop yields .
Development of Functional Materials
The unique chemical properties of this compound allow for its incorporation into polymer matrices to develop functional materials with enhanced properties, such as increased thermal stability and chemical resistance.
Data Table: Material Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
